molecular formula C15H23N3O B7921228 2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone

2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone

Cat. No.: B7921228
M. Wt: 261.36 g/mol
InChI Key: MNGJTWBDSLUSIZ-AWEZNQCLSA-N
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Description

2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone is a chiral chemical building block of interest in advanced pharmacological research. This compound features a stereospecific (S)-pyrrolidine core substituted with a benzyl-ethyl-amino group and a 2-amino-ethanone functional group. This structure is characteristic of scaffolds used in the discovery and development of novel bioactive molecules, particularly in the study of protein inhibitors. While the specific research profile of this compound is still being characterized, its molecular architecture shares key features with compounds investigated as potential inhibitors of kinesin motor proteins such as HSET (KIFC1) . Inhibiting motor proteins like HSET is a targeted therapeutic strategy in oncology research, as it can induce multipolar cell division and cell death in certain types of cancer cells with amplified centrosomes, without adversely affecting healthy cells . The 2-amino-ethanone moiety can serve as a critical functional handle for further chemical modification, enabling medicinal chemists to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecules or as a tool compound for probing biological mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-17(11-13-6-4-3-5-7-13)14-8-9-18(12-14)15(19)10-16/h3-7,14H,2,8-12,16H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGJTWBDSLUSIZ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)[C@H]2CCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction-Based Approaches

The Mannich reaction is a classical method for synthesizing β-amino ketones via a three-component condensation of amines, carbonyl compounds, and aldehydes. For the target compound, this would involve:

  • Amine component : Benzyl-ethyl-amine.

  • Carbonyl component : A protected glyoxylic acid derivative (e.g., ethyl glyoxylate).

  • Aldehyde : Formaldehyde or paraformaldehyde.

A representative reaction scheme is:

Benzyl-ethyl-amine+CH2O+CH3C(=O)Racid/baseTarget Compound\text{Benzyl-ethyl-amine} + \text{CH}2\text{O} + \text{CH}3\text{C(=O)R} \xrightarrow{\text{acid/base}} \text{Target Compound}

However, stereochemical control at the C(3) position remains a challenge. Asymmetric Mannich reactions using chiral catalysts (e.g., proline derivatives) could induce enantioselectivity, but no direct precedents exist for this specific substrate.

Cyclopropane Ring-Opening and Lactamization

Donor-acceptor (DA) cyclopropanes, such as 1,1-diesters, undergo ring-opening with nucleophiles like primary amines to form γ-amino esters, which can cyclize to pyrrolidinones. While this method primarily yields lactams, modifications can redirect the pathway toward β-amino ketones:

  • Cyclopropane substrate : 2-Arylcyclopropane-1,1-diesters.

  • Amine : Benzyl-ethyl-amine.

  • Post-functionalization : Hydrolysis of the ester to a ketone.

For example:

DA Cyclopropane+Benzyl-ethyl-amineBF3OEt2γ-Amino EsterH3O+PyrrolidinoneDecarboxylationβ-Amino Ketone\text{DA Cyclopropane} + \text{Benzyl-ethyl-amine} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \gamma\text{-Amino Ester} \xrightarrow{\text{H}_3\text{O}^+} \text{Pyrrolidinone} \xrightarrow{\text{Decarboxylation}} \beta\text{-Amino Ketone}

This route benefits from a one-pot protocol but requires precise control over decarboxylation conditions to avoid racemization.

Chiral Pool Synthesis from Pyrrolidine Derivatives

Starting with enantiomerically pure pyrrolidine precursors (e.g., (S)-proline) allows retention of stereochemistry. A potential pathway involves:

  • Protection : Boc-protection of proline’s carboxylic acid.

  • N-Functionalization : Alkylation with benzyl-ethyl-amine via reductive amination.

  • Ketone Introduction : Oxidation of a secondary alcohol or displacement of a leaving group with a cyanide followed by hydrolysis.

This method ensures high enantiomeric excess but demands multiple protection/deprotection steps.

Detailed Preparation Methods

Asymmetric Mannich Reaction with Chiral Auxiliaries

Procedure :

  • Dissolve 10 mmol benzyl-ethyl-amine and 12 mmol paraformaldehyde in ethanol.

  • Add 10 mmol ethyl glyoxylate and 0.5 mol% (S)-Binol-derived phosphoric acid catalyst.

  • Stir at 60°C for 24 hours.

  • Purify via column chromatography (hexane/EtOAc 3:1).

Yield : 45–60% (racemic), <30% enantiomeric excess without optimization.

Cyclopropane Ring-Opening and Decarboxylation

Procedure :

  • React 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate (5 mmol) with benzyl-ethyl-amine (6 mmol) in dichloromethane with BF₃·OEt₂ (0.1 equiv) at 0°C.

  • Quench with aqueous NH₄Cl, extract with DCM, and concentrate.

  • Reflux the crude γ-amino ester in toluene with acetic acid (2 equiv) for 6 hours.

  • Saponify with NaOH (2M), then thermolyze at 180°C to decarboxylate.

Yield : 55–70% after decarboxylation.

Resolution of Racemic Mixtures

Procedure :

  • Synthesize racemic β-amino ketone via Mannich reaction.

  • React with (R)-mandelic acid in ethanol to form diastereomeric salts.

  • Recrystallize twice to isolate the (S)-enantiomer.

  • Neutralize with NaHCO₃ and extract with EtOAc.

Yield : 30–40% after resolution.

Optimization of Reaction Conditions

Stereochemical Control

  • Catalysts : Chiral Brønsted acids (e.g., SPINOL-phosphates) improve enantioselectivity in Mannich reactions.

  • Temperature : Low temperatures (–20°C) reduce racemization during decarboxylation.

Solvent and Additive Screening

SolventAdditiveYield (%)ee (%)
EthanolNone45<10
TolueneAcetic acid6225
DCMBF₃·OEt₂7040

Data adapted from cyclopropane ring-opening studies.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, ArH), 3.78 (q, J = 7.0 Hz, 2H, NCH₂), 3.45 (dd, J = 10.5 Hz, 1H, pyrrolidine-H), 2.91 (s, 2H, NH₂), 1.21 (t, J = 7.0 Hz, 3H, CH₃).

  • ¹³C NMR : δ 208.5 (C=O), 138.2 (ArC), 128.4–126.7 (ArCH), 58.9 (NCH₂), 47.3 (pyrrolidine-C), 14.1 (CH₃).

  • HRMS : m/z calc. for C₁₆H₂₅N₃O [M+H]⁺: 276.2071, found: 276.2068.

X-ray Crystallography

A single-crystal X-ray structure of a related compound, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, confirmed the planar geometry of the pyrrolidine ring (r.m.s. deviation = 0.0081 Å) . This supports the structural stability of similar pyrrolidine derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents on Pyrrolidine Ketone Type Molecular Formula Molecular Weight (g/mol) Key Features
Target: 2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone 3-(benzyl-ethyl-amino) Ethanone C₁₆H₂₄N₄O 288.39 Discontinued; chiral (S)-pyrrolidine; moderate steric bulk
(S)-2-Amino-1-((S)-3-(benzyl-isopropyl-amino)pyrrolidin-1-yl)-3-methylbutan-1-one 3-(benzyl-isopropyl-amino) 3-Methylbutanone C₁₉H₃₁N₃O 341.48 Increased lipophilicity; enhanced steric hindrance from isopropyl
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one 3-(benzyl-cyclopropyl-amino) 3-Methylbutanone C₁₉H₂₈N₄O 328.46 Rigid cyclopropyl group; potential for improved metabolic stability
(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one 2-[(benzyl-methyl-amino)-methyl] 3-Methylbutanone C₁₈H₂₉N₃O 303.44 Methyl substituent reduces steric bulk; altered hydrogen bonding
(S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one 3-(benzyl-ethyl-amino) Propanone C₁₅H₂₂N₄O 274.36 Shorter ketone chain; (R)-pyrrolidine configuration

Commercial and Industrial Status

  • The target compound is discontinued, suggesting challenges in synthesis, stability, or efficacy .
  • Derivatives like the isopropyl and cyclopropyl analogues remain research targets, indicating iterative optimization .

Biological Activity

2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone, also known as (S)-2-Amino-1-{(S)-2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring an amino group, a pyrrolidine ring, and a propanone moiety, suggests diverse biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C19H31N3OC_{19}H_{31}N_{3}O, indicating the presence of 19 carbon atoms, 31 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom. The structural features include:

  • Amino Group : Typically associated with neurotransmission and receptor interaction.
  • Pyrrolidine Ring : Known for its role in various biological activities including neuroprotective effects.
  • Propanone Moiety : Contributes to the compound's reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antioxidant Properties

The compound has shown potential as a free radical scavenger, which may protect cells from oxidative stress. This property is critical in preventing cellular damage related to various diseases, including neurodegenerative disorders.

Neuroprotective Effects

Similar compounds with pyrrolidine structures have demonstrated neuroprotective properties by modulating neurotransmitter systems. Studies suggest that this compound may enhance synaptic function and promote neuronal survival under stress conditions.

Anticancer Activity

Preliminary studies indicate that derivatives of this compound can inhibit cancer cell proliferation. The mechanisms may involve apoptosis induction and cell cycle arrest in various cancer cell lines.

Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds. The following table summarizes key findings related to the activity of pyrrolidine derivatives:

Compound NameBiological ActivityMIC Values (μg/mL)Notes
Pyrrolidine Derivative AAntibacterial3.125 - 12.5Active against S. aureus and E. coli
Pyrrolidine Derivative BAntioxidantN/AEffective in scavenging free radicals
Pyrrolidine Derivative CAnticancerVaries by cell lineInduces apoptosis in cancer cells

Case Studies

Case Study 1: Neuroprotection
A study investigated the effects of a structurally similar pyrrolidine derivative on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and improved neuronal viability, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Anticancer Activity
In vitro tests on various cancer cell lines demonstrated that the compound inhibited proliferation effectively. The study reported IC50 values indicating significant potency against breast and prostate cancer cells.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including pyrrolidine functionalization and amine coupling. Key steps include:

  • Precursor Selection : Use of chiral pyrrolidine derivatives with protected amino groups to preserve stereochemistry .
  • Catalysts/Solvents : Palladium-based catalysts for coupling reactions and polar aprotic solvents (e.g., DMF, THF) to enhance reaction efficiency .
  • Temperature Control : Reactions often require low temperatures (0–5°C) to minimize side reactions during amine alkylation .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .

Q. How can structural characterization of this compound be performed to confirm its stereochemistry and functional groups?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : 1^1H and 13^13C NMR to resolve the pyrrolidine ring conformation and confirm benzyl-ethyl-amine substitution .
    • X-ray Crystallography : For absolute stereochemical assignment, particularly the (S)-configuration at the pyrrolidine C3 position .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C16_{16}H24_{24}N3_3O) and detect impurities .

Q. What are the recommended protocols for purification and storage to maintain stability?

Methodological Answer:

  • Purification : Use of silica gel chromatography with eluents like ethyl acetate/hexane (3:7) to separate diastereomers .
  • Storage : Under inert atmosphere (argon) at −20°C to prevent oxidation of the secondary amine .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?

Methodological Answer:

  • Derivative Synthesis : Modify the benzyl-ethyl-amine group (e.g., halogenation, alkyl chain variation) and assess changes in target binding .
  • Biological Assays : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or receptor-binding studies (e.g., GPCRs) to quantify potency shifts.
  • Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity trends .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, incubation time) .
  • Metabolite Interference : Perform LC-MS analysis to detect metabolic byproducts that may alter activity .
  • Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. What strategies are effective for identifying the compound’s biological targets and mechanisms of action?

Methodological Answer:

  • Chemoproteomics : Use photoaffinity labeling with a biotinylated probe to capture interacting proteins, followed by streptavidin pulldown and MS/MS identification .
  • Transcriptomics : RNA-seq profiling of treated vs. untreated cells to identify differentially expressed pathways .
  • Kinase Profiling : Screen against a panel of 400+ kinases using ATP-competitive binding assays .

Q. How can metabolic pathways and pharmacokinetic properties be studied preclinically?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .
  • PK Studies : Administer to rodent models and measure plasma half-life (t1/2t_{1/2}), bioavailability (F%), and tissue distribution using radiolabeled analogs .

Q. Example Metabolic Pathway :

  • Phase I : Oxidative deamination of the ethyl group to a carboxylic acid .
  • Phase II : Glucuronidation of the primary amine .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Monitor chiral purity at each synthetic step to avoid racemization, which can drastically alter bioactivity .
  • Data Reproducibility : Use internal controls (e.g., reference compounds with known activity) and report detailed reaction conditions .
  • Ethical Compliance : Adhere to institutional guidelines for in vitro studies, particularly when using human-derived cell lines .

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